molecular formula C20H24O7S B1683095 Tesaglitazar CAS No. 251565-85-2

Tesaglitazar

Cat. No. B1683095
M. Wt: 408.5 g/mol
InChI Key: CXGTZJYQWSUFET-IBGZPJMESA-N
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Description

Synthesis Analysis

Tesaglitazar has been used in the design and preclinical evaluation of a molecule that covalently links it to a GLP-1 receptor agonist (GLP-1RA) to allow for GLP-1R-dependent cellular delivery of Tesaglitazar . This new molecule does not differ from the pharmacokinetically matched GLP-1RA in GLP-1R signaling .


Molecular Structure Analysis

The molecular formula of Tesaglitazar is C20H24O7S . Its average molecular weight is 408.465 Da . Tesaglitazar belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Chemical Reactions Analysis

Tesaglitazar is predominantly metabolized to an acyl glucuronide of the parent compound . Acyl glucuronides are known to be unstable and can become hydrolyzed back to the parent compound, a phenomenon called interconversion .


Physical And Chemical Properties Analysis

Tesaglitazar has a molecular formula of C20H24O7S and a molecular weight of 408.47 . It is soluble in DMSO .

Scientific Research Applications

1. Anti-Atherosclerotic Effects Tesaglitazar, a dual PPARα/γ agonist, has been shown to reduce atherosclerosis significantly in animal models. It lowers plasma cholesterol and induces a shift to less severe lesions in the arteries. Its anti-atherosclerotic effects extend beyond cholesterol reduction, likely due to altered lipoprotein profiles and anti-inflammatory vascular effects (Zadelaar et al., 2006).

2. Impact on Lipid and Glucose Metabolism Tesaglitazar improves lipid and glucose metabolism in patients with evidence of insulin resistance. It reduces serum triglycerides significantly and improves parameters like very low-density lipoprotein cholesterol and low-density lipoprotein particle size. It also reduces fasting plasma glucose, fasting plasma insulin, and insulin resistance, indicating its potential in treating dyslipidemia associated with insulin resistance (Tonstad et al., 2007).

3. Effects on Renal Function and Injury In studies involving obese Zucker rats, tesaglitazar has been found to improve metabolic abnormalities and reduce renal injury. It lowers blood pressure and urine albumin excretion while protecting against glomerular and interstitial damage, suggesting its utility in managing kidney-related complications in metabolic disorders (Liao et al., 2009).

4. Postprandial Metabolism Improvement Tesaglitazar significantly improves postprandial lipid handling and glucose tolerance in non-diabetic, hypertriglyceridemic, abdominally obese patients. It reduces postprandial triglycerides and free fatty acid levels, indicating its role in managing postprandial dyslipidemia and hyperglycemia, which are indicators of increased vascular risk (Fagerberg et al., 2007).

5. Impact on Pharmacokinetics and Food Interaction Studies show that the pharmacokinetics of tesaglitazar is unaffected by food intake, allowing for flexible dosing schedules. It can be administered with or without food in clinical practice, which is an important consideration for patient compliance (Samuelsson et al., 2006).

6. Potential in Treating Type 2 Diabetes and Metabolic Syndrome Tesaglitazar shows promise in treating insulin resistance-related glucose and lipid abnormalities associated with type 2 diabetes and metabolic syndrome. Its dual PPAR agonist nature contributes to improving insulin sensitivity and beneficial effects on fatty acid and glucose metabolism (McIntyre, Castaǹer, & Bayes, 2003).

7. Effects on Apolipoprotein Levels Tesaglitazar improves serum levels of key apolipoproteins in non-diabetic insulin-resistant subjects. It increases apoA-I levels and decreases apoB, apoCIII, and the apoB/apoA-I ratio, thus indicating its role in ameliorating atherogenic dyslipidemia associated with insulin resistance (Schuster et al., 2008).

Future Directions

Recent research has reported the design and preclinical evaluation of a molecule that covalently links the PPARɑ/ɣ dual-agonist Tesaglitazar to a GLP-1 receptor agonist (GLP-1RA) to allow for GLP-1R-dependent cellular delivery of Tesaglitazar . This new drug has already been successfully tested in animal studies . The findings suggest that this conjugate might hold therapeutic value to acutely treat hyperglycemia and insulin resistance .

properties

IUPAC Name

(2S)-2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGTZJYQWSUFET-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048773
Record name Tesaglitazar
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tesaglitazar

CAS RN

251565-85-2
Record name Tesaglitazar
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Record name Tesaglitazar [USAN:INN]
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Record name Tesaglitazar
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Record name Tesaglitazar
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Record name Tesaglitazar
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Record name TESAGLITAZAR
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Synthesis routes and methods I

Procedure details

Lithium hydroxide hydrate (0.12 g; 2.82 mmole) dissolved in water (10 ml) was slowly added to a solution of 2-ethoxy-3-[4-(2-{4-methanesulfonyloxy-phenyl}ethoxy)phenyl]propanoic acid ethyl ester (1.12 g; 2.56 mmole) in tetrahydrofuran (30 ml). After stirring at room temperature for 3 hours, water (50 ml) was added and tetrahydrofuran was removed by evaporation in vacuo. The water residue was acidified with hydrochloric acid (2M) and extracted three times with ethyl acetate. The organic phase was dried (magnesium sulfate), filtered and the solvent was evaporated in vacuo to give 1 g (yield 96%) of 2-ethoxy-3-[4-(2-{4-methanesulfonyloxyphenyl}ethoxy)-phenyl]propanoic acid.
Quantity
0.12 g
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10 mL
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2-ethoxy-3-[4-(2-{4-methanesulfonyloxy-phenyl}ethoxy)phenyl]propanoic acid ethyl ester
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1.12 g
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reactant
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30 mL
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solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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